molecular formula C19H20N6O3S2 B277201 N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue B277201
Poids moléculaire: 444.5 g/mol
Clé InChI: XYXHEOHHZIDIDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as OTAVA-BB 1203071, is a chemical compound that has gained attention for its potential applications in scientific research.

Mécanisme D'action

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 acts as a competitive inhibitor of the p53-MDM2 interaction. By binding to the MDM2 protein, this compound prevents the binding of p53, which leads to the stabilization and activation of p53. This activation of p53 can trigger cell cycle arrest, DNA repair, and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
The inhibition of the p53-MDM2 interaction by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to have biochemical and physiological effects in cancer cells. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is its specificity for the p53-MDM2 interaction, making it a valuable tool for studying this interaction in vitro and in vivo. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition. Additionally, the synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is complex and may limit its availability for research purposes.

Orientations Futures

There are several future directions for the study of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the efficacy of this compound in animal models of cancer and to investigate its potential as a therapeutic agent. Finally, the identification of other protein-protein interactions that can be targeted by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 may expand its applications in scientific research.

Méthodes De Synthèse

The synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 involves the reaction of piperidine-1-carbothioamide with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has shown potential in scientific research as a tool for studying protein-protein interactions. This compound has been reported to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This interaction is crucial for the regulation of cell growth and cell death, making it an important target for cancer therapy.

Propriétés

Nom du produit

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Formule moléculaire

C19H20N6O3S2

Poids moléculaire

444.5 g/mol

Nom IUPAC

N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H20N6O3S2/c26-15(10-25-12-20-14-7-3-2-6-13(14)17(25)28)21-18-22-23-19(30-18)29-11-16(27)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22,26)

Clé InChI

XYXHEOHHZIDIDD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

SMILES canonique

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.